molecular formula C16H19N5OS B2559752 N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 1385272-74-1

N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2559752
CAS RN: 1385272-74-1
M. Wt: 329.42
InChI Key: FFFZQODQHILQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound has been utilized as a core structure for synthesizing diverse heterocyclic compounds with potential antimicrobial properties. For instance, Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, showcasing their antimicrobial efficacy Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014. Similarly, Ewies and Abdelsalaam (2020) utilized 2-Cyano-N-arylacetamide, a closely related compound, in the straightforward synthesis of iminocoumarine, thiazole, dihydropyridine, imidazole, and benzoimidazole heterocycles, assessing their antimicrobial activities Ewies & Abdelsalaam, 2020.

Development of Antisecretory and Cytoprotective Agents

Substituted imidazo[1,2-a]pyridines, a class of compounds related to the structure of interest, have been investigated for their potential as antiulcer agents due to their gastric antisecretory and cytoprotective properties. These studies suggest a mechanism of action that may involve inhibition of the H+/K+-ATPase enzyme, indicating the therapeutic potential of these compounds in treating ulcers Kaminski, Bristol, Puchalski, Lovey, Elliott, Guzik, Solomon, Conn, Domalski, & Wong, 1985.

Catalytic Applications and Ligand Synthesis

Research has also focused on the catalytic applications and synthesis of ligands involving imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains. These compounds have been used to afford silver carbenes and subsequently applied in the synthesis of Pd and Rh complexes, demonstrating significant potential in asymmetric allylic alkylations Roseblade, Ros, Monge, Alcarazo, Álvarez, Lassaletta, & Fernández, 2007.

Insecticidal Activity

The synthesis of innovative heterocycles incorporating a thiadiazole moiety from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has shown promise as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study presents a novel approach to combating agricultural pests through chemical synthesis Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-16(2,12-17)20(3)14(22)11-23-15-19-8-9-21(15)10-13-6-4-5-7-18-13/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFZQODQHILQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CSC1=NC=CN1CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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